Molecular structure and bonding of phosphanecarboxylic acid
Molecular structure and bonding of phosphanecarboxylic acid
An In-depth Technical Guide to the Molecular Structure and Bonding of Phosphanecarboxylic Acids and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphanecarboxylic acids and their oxidized derivatives, phosphono- and phosphinocarboxylic acids, represent a unique class of molecules at the intersection of organic and inorganic chemistry. Characterized by a direct phosphorus-carbon bond, these compounds serve as crucial bioisosteres for natural phosphates and carboxylic acids, leading to significant applications in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive exploration of the molecular structure and bonding principles that govern these compounds. We delve into the theoretical underpinnings of the P-C bond, tautomeric forms, and conformational possibilities, supported by computational insights from Density Functional Theory (DFT). This is followed by a detailed examination of the primary analytical techniques used for structural elucidation, including X-ray crystallography, multinuclear NMR spectroscopy, and vibrational spectroscopy. Each section is grounded in field-proven insights, explaining the causality behind experimental choices and providing validated protocols. By integrating theoretical models with experimental data, this guide aims to equip researchers and drug development professionals with the foundational knowledge required for the rational design and application of novel phosphanecarboxylic acid-based agents.
Introduction to the Phosphanecarboxylic Acid Family
The strategic replacement of carbon or oxygen with phosphorus in bioactive molecules has become a cornerstone of modern drug design. The phosphanecarboxylic acid moiety, in its various forms, offers a versatile scaffold that combines the structural features of amino acids and the chelating properties of phosphonates, making it a subject of intense research.
Defining the Core Moiety: Phosphanecarboxylic Acid
The parent compound, phosphanecarboxylic acid (H₂PCOOH), is the simplest representation of this class. It features a phosphorus(III) atom directly bonded to a carboxyl carbon. While this specific molecule is a fundamental starting point, its oxidized derivatives are more commonly encountered and utilized in practical applications due to their enhanced stability and functional relevance.
Key Derivatives and Nomenclature
The versatility of this class stems from the variable oxidation state and substitution on the phosphorus atom.
-
Phosphonocarboxylic Acids (Phosphonoformic Acid): These compounds contain a pentavalent phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups and the carboxyl carbon ( (HO)₂P(O)COOH ). The most prominent example is phosphonoformic acid, widely known as the antiviral drug Foscarnet.[3] This structure is analogous to a phosphate but with a hydrolytically stable P-C bond replacing a labile P-O bond.[1][4]
-
Phosphinocarboxylic Acids: In these derivatives, the phosphorus atom is bonded to one or two organic substituents (R) in addition to the carboxyl group and an oxygen atom ( R¹(HO)P(O)COOH or R¹R²P(O)COOH ). Poly-phosphinocarboxylic acids (PPCA) are polymers that incorporate this functional group and are used as scale inhibitors in industrial applications.[5][6][7]
The distinction between these classes is critical, as the substituents on the phosphorus atom profoundly influence the molecule's geometry, acidity, and biological activity.[8][9]
Significance in Medicinal Chemistry and Materials Science
The utility of these compounds is rooted in their ability to act as structural mimics, or bioisosteres, of key biological functional groups.
-
Bioisosteres of Carboxylates and Phosphates: The phosphonate group (–PO₃H₂) can effectively mimic the carboxylate group (–CO₂H) or a phosphate group (–OPO₃H₂) in enzyme active sites.[1][2] This mimicry allows them to act as competitive inhibitors.
-
Transition-State Analogues: The tetrahedral geometry of a phosphinate or phosphonate group is an excellent mimic for the tetrahedral transition state of amide and ester hydrolysis, making these compounds potent inhibitors of enzymes like proteases.[1][2]
-
Drug Development: Beyond Foscarnet, numerous phosphonate- and phosphinate-containing molecules have been developed as drugs for treating osteoporosis (bisphosphonates), cancer, and parasitic infections, highlighting the broad therapeutic potential of the P-C bond.[8][9]
Theoretical Framework of Molecular Structure and Bonding
A robust understanding of the electronic and steric properties of phosphanecarboxylic acids is essential for predicting their behavior and designing new analogues. Computational chemistry provides invaluable insights into these properties at a level of detail that is often inaccessible through experimentation alone.
The Phosphorus-Carbon (P-C) Bond
The P-C bond is the defining feature of this molecular class. Its properties differ significantly from a standard C-C bond:
-
Bond Length: The P-C single bond is typically longer (~1.80-1.85 Å) than a C-C bond (~1.54 Å), influencing the overall molecular geometry.
-
Polarity and Strength: With Pauling electronegativity values of 2.55 for Carbon and 2.19 for Phosphorus, the P-C bond is less polar and generally weaker than a C-O or C-N bond, which has implications for its chemical stability and reactivity.
Tautomerism and Isomerism
Phosphorus compounds can exhibit complex tautomeric equilibria. For instance, a phosphinic acid can exist in equilibrium between the tetracoordinate P(V) form and a tricoordinate P(III) form, although the P(V) state is heavily favored in most derivatives.[10]
Furthermore, the carboxylic acid group can exist in different conformations, primarily syn and anti, which can influence crystal packing and hydrogen bonding networks.[11] Computational studies are crucial for determining the relative energies of these different isomers.
Computational Modeling with Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for predicting the properties of organophosphorus compounds.[12][13][14][15] It provides a reliable means to investigate molecular geometries, vibrational frequencies, and reaction energetics.
Experimental Protocol: DFT-Based Geometry Optimization
-
Structure Building: Construct an initial 3D model of the target molecule (e.g., phosphonoformic acid) using molecular modeling software.
-
Method Selection: Choose a suitable functional and basis set. For organophosphorus compounds, a functional like B3LYP or M06-2X combined with a Pople-style basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost.[13][15]
-
Calculation Setup: Define the calculation type as "Geometry Optimization" and "Frequency" analysis. The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Solvent Modeling (Optional): If solution-phase properties are desired, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).
-
Execution and Analysis: Run the calculation. Analyze the output to extract optimized bond lengths, angles, and the predicted vibrational spectrum, which can then be compared to experimental data.
The workflow below illustrates the logical process of using computational and experimental data to refine our understanding of a molecule's structure.
Caption: Workflow for combining computational and experimental methods in structural analysis.
Experimental Determination of Molecular Structure
While theory provides a predictive framework, experimental techniques are indispensable for validating and accurately defining the three-dimensional arrangement of atoms in both solid and solution phases.
X-ray Crystallography
X-ray crystallography is the gold standard for unambiguously determining the atomic structure of a crystalline compound.[16][17] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise 3D electron density map, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[18] This technique has been fundamental in understanding how these molecules pack in the solid state, which influences properties like solubility and stability.[16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Causality): This is the most critical and often challenging step. The choice of solvent and crystallization method (e.g., slow evaporation, vapor diffusion) is paramount. The goal is to allow molecules to self-assemble into a highly ordered lattice slowly. A solvent system in which the compound is sparingly soluble is often ideal.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled (usually to ~100 K) to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[16]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to find the initial positions of the atoms. This initial model is then "refined" to best fit the experimental data, yielding the final, highly accurate molecular structure.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution, providing information about the chemical environment, connectivity, and stereochemistry of atoms.[20][21]
-
³¹P NMR: This is a key technique for organophosphorus chemistry. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of its substituents. A typical ³¹P NMR spectrum for a phosphonic acid will show a single resonance, and its position provides immediate structural information.[22]
-
¹H and ¹³C NMR: These standard techniques are used to map out the organic framework. The key feature is the observation of J-coupling (spin-spin coupling) between phosphorus and nearby carbon and proton nuclei (e.g., ¹JPC, ²JPH, ³JPH). The magnitude of these coupling constants provides valuable information about bonding and dihedral angles.[23]
| Parameter | Typical Value Range | Structural Information Gained |
| ³¹P Chemical Shift (δ) | +10 to +30 ppm (for phosphonates) | Oxidation state and coordination environment of Phosphorus. |
| ¹³C Chemical Shift (δ) of COOH | 165 to 185 ppm | Electronic environment of the carboxyl group.[23] |
| ¹J(P,C) Coupling Constant | 120 to 180 Hz | Direct evidence of the P-C bond; magnitude relates to bond character. |
| ¹H Chemical Shift (δ) of COOH | ~12 ppm (broad singlet) | Presence of the acidic carboxylic proton, often H-bonded.[23] |
| Caption: Typical NMR parameters for a phosphonocarboxylic acid. |
Experimental Protocol: ³¹P NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, MeOD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts via hydrogen bonding.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune the probe for the ³¹P frequency.
-
Acquisition: Acquire a proton-decoupled ³¹P spectrum. Proton decoupling simplifies the spectrum by removing splitting from ¹H nuclei, resulting in sharp singlets for each unique phosphorus atom.
-
Referencing: The spectrum is referenced externally to a standard, typically 85% H₃PO₄ at 0 ppm.
-
Analysis: Integrate the peaks to determine the relative ratios of different phosphorus species and analyze the chemical shifts to infer their structure.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.
-
Key Absorptions: For phosphanecarboxylic acids, the most informative IR bands are the P=O stretch (strong, ~1250 cm⁻¹), the C=O stretch (strong, ~1700-1760 cm⁻¹), the broad O-H stretch from the carboxyl group (very broad, ~2500-3300 cm⁻¹), and the P-C stretch (~700-800 cm⁻¹).[24][25][26]
-
Hydrogen Bonding: The position and shape of the O-H and C=O stretching bands are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, where dimerization is common, the O-H band becomes exceptionally broad, and the C=O frequency often shifts to a lower wavenumber.[26]
Caption: Relationship between core analytical techniques and the structural information they provide.
Synthesis and Reactivity
The ability to synthesize these molecules is as important as the ability to characterize them. The reactivity of the P-C bond and the adjacent functional groups dictates both their synthesis and their mechanism of action.
Key Synthetic Routes
Several classical and modern organophosphorus reactions are employed to construct the P-C bond in these molecules.
-
Michaelis-Arbuzov Reaction: A cornerstone of P-C bond formation, this reaction involves the treatment of a trialkyl phosphite with an alkyl halide (or in this case, a halo-carboxylic acid ester) to form a phosphonate.
-
Hydrophosphinylation: This involves the addition of a P-H bond from a phosphinic acid or H-phosphonate across a carbon-carbon or carbon-oxygen double bond. This method is particularly useful for creating α-hydroxy phosphinic acids from ketones.[10][27]
-
Polymerization: For materials like PPCA, radical polymerization of monomers like acrylic acid in the presence of a phosphorus-containing chain-transfer agent (e.g., sodium hypophosphite) is a common industrial method.[28]
Reactivity Profile
-
Acidity: These molecules are polyprotic acids. The carboxylic acid proton is typically the most acidic (pKa ~2-3), followed by the phosphonic/phosphinic acid protons (pKa1 ~5-7, pKa2 > 9). This differential acidity is crucial for their interaction with biological targets and their behavior in solution.
-
Carboxyl Group Reactions: The carboxylic acid moiety can undergo standard transformations like esterification and amidation, allowing for the creation of pro-drugs or for conjugation to other molecules.[29]
-
Phosphorus Center: The phosphorus atom can be a site for further reactions. P(III) centers are readily oxidized to P(V), while P(V) centers are generally stable but can be involved in coordination with metal ions, a key feature for some biological activities and applications.
Conclusion
The molecular structure and bonding of phosphanecarboxylic acids are governed by the unique properties of the phosphorus-carbon bond. This guide has detailed the theoretical principles, the definitive experimental techniques for characterization, and the synthetic strategies relevant to this important class of molecules. A synergistic approach, combining computational modeling with empirical data from X-ray crystallography, NMR, and vibrational spectroscopy, is essential for a complete understanding. For researchers in drug discovery and materials science, this deep structural knowledge is not merely academic; it is the foundation upon which the rational design of new, highly functional molecules with tailored properties is built. The continued exploration of this chemical space promises to yield novel therapeutics and advanced materials for years to come.
References
-
PubChem. (n.d.). Phosphanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Poree, F. H., et al. (2018). Reactivity of the phosphaethynolate anion with stabilized carbocations: mechanistic studies and synthetic applications. Chemical Science. Available at: [Link]
-
Kwahk, E. J. (2020). Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling. DSpace at KOASAS. Available at: [Link]
-
Lu, D. P., et al. (2022). Photochemical phosphorus-enabled scaffold remodeling of carboxylic acids. Science. Available at: [Link]
-
Graham, A. L., et al. (2013). Molecular Structure of Poly-PhosphinoCarboxylic Acid (PPCA). ResearchGate. Available at: [Link]
-
Pregosin, P. S. (2018). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. Available at: [Link]
-
Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Available at: [Link]
-
Behringer, K. D., & Blümel, J. (1995). Suspension NMR Spectroscopy of Phosphines and Carbonylnickel Complexes Immobilized on Silica. Zeitschrift für Naturforschung B. Available at: [Link]
-
Abdel-Megeed, M. F., et al. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today. Available at: [Link]
-
Hennig, C., et al. (2010). Spectroscopic investigation of the complexation of U(VI) with 2- phosphonobutane-1,2,4-tricarboxylic acid (PBTC) in the pH range of 2 to 10. INIS-IAEA. Available at: [Link]
-
Graham, A., et al. (2015). Molecular Structure of Poly-PhosphinoCarboxylic Acid (PPCA). ResearchGate. Available at: [Link]
-
Xu, F., et al. (2017). Reactivity of 2-Phosphonobutane-1,2,4-tricarboxylic Acid Esterification. ResearchGate. Available at: [Link]
-
Zenobi, M. C., et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]
-
Lejczak, B., & Kafarski, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available at: [Link]
-
Sattler, M. O., et al. (2023). Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex. ResearchGate. Available at: [Link]
-
Charpentier, T., et al. (2018). Molecular structure of (a): poly phosphinocarboxylic acid (PPCA) and (b): diethylene triamine penta methylene phosphonic acid (DETPMP). ResearchGate. Available at: [Link]
-
Holmes, R. R., et al. (2002). P-O donor action from carboxylate anions with phosphorus in the presence of hydrogen bonding. A model for phosphoryl-transfer enzymes. Inorganic Chemistry. Available at: [Link]
-
Zheng, J., et al. (2011). Computational Chemistry and Molecular Simulations of Phosphoric Acid. International Journal of Quantum Chemistry. Available at: [Link]
-
Baumgartner, J., et al. (2010). P–C bond formation via P–H addition of a fluoroaryl phosphinic acid to ketones. Journal of Fluorine Chemistry. Available at: [Link]
-
Li, Z., et al. (2021). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry. Available at: [Link]
-
Sevaille, L., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Baumgartner, J., et al. (2010). P–C bond formation via P–H addition of a fluoroaryl phosphinic acid to ketones. PMC. Available at: [Link]
- Rodrigues, K. (2007). Process for the manufacture of polycarboxylic acids using phosphorous containing reducing agents. Google Patents.
-
Sevaille, L., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. Available at: [Link]
-
Matziari, M. (2020). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Majumdar, R. K., et al. (2015). Phosphorus Lewis acids: emerging reactivity and applications in catalysis. RSC Publishing. Available at: [Link]
-
NIST. (n.d.). Phosphorous acid, tributyl ester. NIST WebBook. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Spectroscopic studies of the interaction between phosphorus heterocycles and cytochrome P450. PMC. Available at: [Link]
-
Peck, S. C., et al. (2015). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. PMC. Available at: [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Foscarnet. National Center for Biotechnology Information. Retrieved from [Link]
-
Boyd, E. A. (1989). PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. Available at: [Link]
-
Lee, H., et al. (2024). Structural Evidence of Interanionic Hydrogen Bonding in Phosphoric Acid Solutions. PMC. Available at: [Link]
-
Nath, N. K., & Nangia, A. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace. Available at: [Link]
-
Zhang, J., et al. (2024). Combined Computational and Experimental Study Reveals Complex Mechanistic Landscape of Brønsted Acid-Catalyzed Silane-Dependent P=O Reduction. PubMed. Available at: [Link]
-
YouTube. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. Retrieved from [Link]
-
Habgood, M., et al. (2010). A computational and experimental search for polymorphs of parabanic acid – a salutary tale leading to the crystal structure of oxo-ureido-acetic acid methyl ester. RSC Publishing. Available at: [Link]
-
Archibald, S. J., et al. (2006). Synthesis, X-ray crystal structures, magnetism, and phosphate ester cleavage properties of copper(II) complexes of N-substituted derivatives of 1,4,7-triazacyclononane. Inorganic Chemistry. Available at: [Link]
-
Parker, S. F., et al. (2018). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Applied Sciences. Available at: [Link]
-
Blagden, N., & de Matas, M. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Technology. Available at: [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Amalanathan, M. (2017). A Computational Study of the Carboxylic Acid of Phloroglucinol in Vacuo and in Water Solution. ResearchGate. Available at: [Link]
-
Mali, S., et al. (2022). Spectroscopic Characterization of the Binding and Release of Hydrophilic, Hydrophobic and Amphiphilic Molecules from Ovalbumin Supramolecular Hydrogels. MDPI. Available at: [Link]
Sources
- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P–C bond formation via P–H addition of a fluoroaryl phosphinic acid to ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Combined Computational and Experimental Study Reveals Complex Mechanistic Landscape of Brønsted Acid-Catalyzed Silane-Dependent P═O Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. scispace.com [scispace.com]
- 18. Synthesis, X-ray crystal structures, magnetism, and phosphate ester cleavage properties of copper(II) complexes of N-substituted derivatives of 1,4,7-triazacyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. DSpace at KOASAS: Chiral NMR analysis of phosphines and phosphoric acids, and plasma carboxylic acid analysis via fluorine labeling [koasas.kaist.ac.kr]
- 21. chem.tamu.edu [chem.tamu.edu]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. researchgate.net [researchgate.net]
- 28. US7169742B2 - Process for the manufacture of polycarboxylic acids using phosphorous containing reducing agents - Google Patents [patents.google.com]
- 29. researchgate.net [researchgate.net]
